molecular formula C15H22N2O2 B2943471 tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate CAS No. 1268522-41-3

tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate

Cat. No.: B2943471
CAS No.: 1268522-41-3
M. Wt: 262.353
InChI Key: ROBBWGFHMQBQEA-UHFFFAOYSA-N
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Description

Tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate: is a chemical compound with the molecular formula C14H20N2O2. It is a derivative of tetrahydroquinoline, a compound known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by its tert-butyl group attached to the nitrogen atom of the carbamate moiety, which enhances its stability and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1,2,3,4-tetrahydroquinoline as the starting material.

  • Reaction Steps: The process involves the reaction of 1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at room temperature to prevent side reactions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process to ensure quality control and consistency.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the carbamate group to an amine.

  • Substitution: Substitution reactions at the nitrogen or carbon atoms are common, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various quinoline derivatives.

  • Reduction Products: Amines and other reduced forms.

  • Substitution Products: A wide range of substituted quinolines and carbamates.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block for the development of bioactive compounds. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

  • Tert-butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate: Similar structure but without the N-methyl group.

  • Tert-butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride: A hydrochloride salt form of the compound.

Uniqueness: The presence of the N-methyl group in tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate provides enhanced stability and reactivity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in organic synthesis and medicinal chemistry.

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Properties

IUPAC Name

tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11-8-9-16-13-7-5-4-6-12(11)13/h4-7,11,16H,8-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBBWGFHMQBQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCNC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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